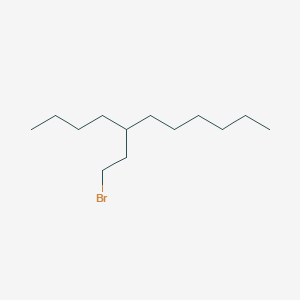

5-(2-Bromoethyl)undecane

Description

BenchChem offers high-quality 5-(2-Bromoethyl)undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromoethyl)undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-bromoethyl)undecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27Br/c1-3-5-7-8-10-13(11-12-14)9-6-4-2/h13H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPAGHOPRBKPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 5-(2-Bromoethyl)undecane

CAS: 467459-21-8 Formula: C₁₃H₂₇Br Molecular Weight: 263.26 g/mol [1]

Part 1: Executive Summary & Strategic Relevance

5-(2-Bromoethyl)undecane is a specialized branched alkyl halide intermediate used primarily in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and advanced surfactant systems.

In the context of drug delivery—specifically for mRNA therapeutics (e.g., COVID-19 vaccines, protein replacement therapies)—the geometry of the lipid tail is critical.[2][3] Unlike linear alkyl chains, the branched structure of 5-(2-Bromoethyl)undecane introduces a "cone-shaped" architecture to the final lipid molecule. This geometric frustration is essential for:

-

Endosomal Escape: Promoting the hexagonal phase transition (

) required to fuse with endosomal membranes and release genetic cargo into the cytosol. -

Fluidity Modulation: Preventing the crystallization of the LNP core during storage, thereby enhancing stability.

This guide details the chemical structure, a high-fidelity synthesis protocol, and the mechanistic rationale for its application in pharmaceutical development.

Part 2: Chemical Profile & Properties[1][5][6]

The molecule consists of an undecane backbone with a 2-bromoethyl substituent at the 5-position.[1][4] This creates a chiral center at C5, though it is typically used as a racemate in lipid synthesis.

Physicochemical Data Table

| Property | Value (Experimental/Predicted) | Relevance |

| Appearance | Colorless to light yellow liquid | Purity indicator (yellowing suggests free |

| Boiling Point | ~271°C (Predicted) | High boiling point requires vacuum distillation for purification. |

| Density | 1.037 g/cm³ | Slightly denser than water due to the bromine atom. |

| LogP | ~5.5 | Highly lipophilic; ideal for hydrophobic tail integration. |

| Solubility | Soluble in DCM, THF, Hexane; Insoluble in Water | Dictates solvent choice for reactions (anhydrous organic solvents). |

| Reactivity | Electrophilic at the C-Br bond | Excellent substrate for |

Part 3: Synthesis Protocol (The Appel Reaction)

While various bromination methods exist (e.g.,

Precursor

Starting Material: 5-(2-Hydroxyethyl)undecane (The corresponding alcohol).

Reaction Logic

-

Triphenylphosphine (

): Acts as the oxygen acceptor. -

Carbon Tetrabromide (

): Provides the bromine source. -

Driving Force: Formation of the strong

bond in triphenylphosphine oxide (

Step-by-Step Methodology

Scale: 100 mmol basis.

-

Preparation:

-

Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolve

(36.5 g, 110 mmol) and 5-(2-hydroxyethyl)undecane (21.4 g, 100 mmol) in anhydrous Dichloromethane (DCM) (250 mL). -

Cool the solution to 0°C using an ice/water bath.

-

-

Addition:

-

Dissolve

(28.8 g, 110 mmol) in 50 mL of anhydrous DCM. -

Add the

solution dropwise to the reaction flask over 30 minutes. Crucial: Maintain temperature <5°C to minimize side reactions.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C) naturally.

-

Stir for 4–12 hours. Monitor conversion via TLC (Solvent: Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the alcohol peak.

-

-

Workup (The "Triphenylphosphine Oxide" Challenge):

-

Note:

is a difficult byproduct to remove. -

Concentrate the reaction mixture to ~50 mL volume under reduced pressure.

-

Add cold n-Hexane (200 mL) to precipitate the bulk of the

. -

Filter the white solid through a celite pad.

-

Wash the filtrate with saturated

(2 x 100 mL) and Brine (1 x 100 mL). -

Dry over anhydrous

, filter, and concentrate.

-

-

Purification:

-

Perform vacuum distillation (high vacuum, <1 mmHg) to isolate the pure 5-(2-Bromoethyl)undecane.

-

Alternative: Flash column chromatography using 100% Hexanes (the product moves with the solvent front; residual

stays on the column).

-

Mechanistic Visualization

The following diagram illustrates the Appel reaction pathway, highlighting the activation of oxygen and the

Figure 1: Mechanistic pathway of the Appel Reaction converting the alcohol precursor to the alkyl bromide.

Part 4: Applications in Drug Development (LNP Engineering)

The primary utility of 5-(2-Bromoethyl)undecane is as a hydrophobic building block for Ionizable Cationic Lipids .

The "Cone Shape" Theory

Lipids with cylindrical shapes (e.g., PC lipids) form stable bilayers (lamellar phase,

-

Linear Tails: Promote stable bilayers (traps mRNA).

-

Branched Tails (from 5-(2-Bromoethyl)undecane): Increase the cross-sectional area of the tail relative to the headgroup. This "cone shape" induces membrane curvature stress, facilitating fusion with the endosomal membrane and cytosolic release of the payload.

Synthesis Workflow: From Bromide to Lipid

The alkyl bromide is reacted with an amine core (e.g., ethanolamine derivatives) to form the final lipid.

Figure 2: Workflow for integrating 5-(2-Bromoethyl)undecane into high-potency LNP formulations.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[7] Alkyl bromides are potent alkylating agents. |

| Eye Irritation | H319 | Causes serious eye irritation.[7][8][9] Lachrymator potential. |

| STOT-SE | H335 | May cause respiratory irritation.[7][9] |

Handling Protocols:

-

Moisture Sensitivity: Store under inert atmosphere (

or Ar). Moisture can cause slow hydrolysis to the alcohol and HBr. -

Storage: Keep at 2–8°C. Dark container (amber glass) to prevent photochemical decomposition (yellowing indicates free bromine release).

-

Spill Cleanup: Absorb with vermiculite. Do not use water.[7] Neutralize surfaces with dilute alcoholic KOH if necessary.

References

-

Sigma-Aldrich. (n.d.). 5-(2-Bromoethyl)undecane Product Sheet & MSDS. Retrieved from (Note: Search CAS 467459-21-8).[1]

-

Han, X., et al. (2024).[3][10] "In situ combinatorial synthesis of degradable branched lipidoids for systemic delivery of mRNA therapeutics." Nature Communications,[3] 15. Link

-

Sato, Y., et al. (2022). "Novel Branched Lipid Created for mRNA Delivery."[3] Small Science. Link

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. Link

-

ChemicalBook. (2025). Synthesis of 5-(bromomethyl)undecane (Homolog Reference). Link

Sources

- 1. 5-(2-Bromoethyl)undecane | 467459-21-8 [sigmaaldrich.com]

- 2. In situ combinatorial synthesis of degradable branched lipidoids for systemic delivery of mRNA therapeutics and gene editors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In situ combinatorial synthesis of degradable branched lipidoids for systemic delivery of mRNA therapeutics and gene editors | NSF Public Access Repository [par.nsf.gov]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Appel Reaction [organic-chemistry.org]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Solubility of 5-(2-Bromoethyl)undecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the solubility of active pharmaceutical ingredients (APIs), intermediates, and reagents is a cornerstone of efficient process development, formulation, and purification in the chemical and pharmaceutical industries. This guide provides a comprehensive technical overview of the solubility characteristics of 5-(2-Bromoethyl)undecane (CAS No. 467459-21-8), a halogenated alkane intermediate. Due to the absence of extensive published solubility data for this specific molecule, this document integrates fundamental chemical principles with a robust, detailed experimental protocol to empower researchers to determine its solubility profile accurately. We will explore the theoretical underpinnings of its expected behavior in a range of organic solvents, provide a step-by-step methodology for quantitative analysis, and discuss the practical implications of the anticipated results for laboratory and process chemistry.

Physicochemical Characterization and Theoretical Solubility Profile

2.1 Molecular Structure and Inherent Properties

5-(2-Bromoethyl)undecane is a branched-chain halogenated alkane with the molecular formula C₁₃H₂₇Br and a molecular weight of 263.26 g/mol . Its structure consists of a C11 (undecane) backbone, making it predominantly a non-polar, lipophilic molecule. The key features influencing its solubility are:

-

Hydrocarbon Backbone: The long, saturated alkyl chain is the primary contributor to the molecule's non-polar nature. The intermolecular forces are dominated by weak van der Waals (specifically London dispersion) forces.[1][2]

-

Bromoethyl Group: The carbon-bromine (C-Br) bond introduces a degree of polarity due to the difference in electronegativity between carbon and bromine.[3] This allows for dipole-dipole interactions, although these are significantly weaker than the hydrogen bonds found in protic solvents.

2.2 The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle that "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible.[4][5]

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through dispersion forces. It is anticipated that 5-(2-Bromoethyl)undecane will exhibit high solubility in these solvents, as the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed.[1][2][6]

-

Polar Aprotic Solvents (e.g., Dichloromethane, THF, Acetone): These solvents possess a significant dipole moment but lack O-H or N-H bonds for hydrogen bonding.[7] They can engage in dipole-dipole interactions with the C-Br bond of the solute. Moderate to good solubility is expected, though likely less than in purely non-polar solvents, as the large alkyl chain still dominates.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are characterized by strong hydrogen bonding networks.[7] For 5-(2-Bromoethyl)undecane to dissolve, it must disrupt these powerful hydrogen bonds. The energy released from the formation of new, weaker van der Waals and dipole-dipole interactions is insufficient to overcome this energy barrier.[3][6] Consequently, very low solubility is predicted in these solvents.

2.3 Advanced Prediction with Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9][10] The principle states that substances with similar HSP values (a small "distance" in Hansen space) are likely to be soluble in one another.[8][11] While experimentally determined HSP values for 5-(2-Bromoethyl)undecane are not available, they can be estimated using group contribution methods.[12] This framework provides a powerful tool for solvent screening and selection.

Quantitative Experimental Determination of Solubility

To overcome the lack of published data, a reliable experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[13][14]

3.1 Objective

To quantitatively measure the solubility of 5-(2-Bromoethyl)undecane in a variety of organic solvents at a controlled ambient temperature (e.g., 25°C).

3.2 Materials and Equipment

-

Solute: 5-(2-Bromoethyl)undecane, purity >99%

-

Solvents: A representative range covering different polarities (e.g., n-Hexane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile, Methanol).

-

Equipment: Analytical balance, 4 mL glass vials with PTFE-lined caps, magnetic stirrer and stir bars, constant temperature bath or incubator, 1 mL and 5 mL syringes, 0.22 µm PTFE syringe filters, volumetric flasks, and a calibrated quantification instrument (GC-FID is recommended).

3.3 Experimental Workflow Diagram

Caption: Workflow for solubility measurement.

3.4 Step-by-Step Protocol

-

Preparation: To a 4 mL glass vial, add approximately 100-200 mg of 5-(2-Bromoethyl)undecane, accurately weighed. Pipette exactly 2.0 mL of the chosen solvent into the vial.

-

Equilibration: Seal the vial tightly and place it on a magnetic stirrer within a temperature-controlled incubator set to 25°C. Stir the suspension vigorously for at least 24 hours to ensure equilibrium is reached. A longer time (48 hours) is recommended to be certain.

-

Phase Separation: After the equilibration period, turn off the stirrer and allow the vial to remain undisturbed at 25°C for at least 2 hours. This allows the excess, undissolved solute to settle, leaving a clear, saturated supernatant.

-

Sampling and Filtration: Carefully draw approximately 1 mL of the clear supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and discard the first 0.2-0.3 mL to saturate the filter membrane. Collect the subsequent filtrate into a clean, tared vial.

-

Gravimetric Analysis (Optional, Less Accurate): Weigh the collected filtrate. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the solute residue is achieved. The solubility (in g/100 mL) can be calculated from the mass of the residue and the volume of the filtrate.

-

Chromatographic Quantification (Recommended): For higher accuracy, perform a quantitative analysis using Gas Chromatography with a Flame Ionization Detector (GC-FID).

-

Calibration: Prepare a series of calibration standards of 5-(2-Bromoethyl)undecane of known concentrations in a suitable solvent (e.g., hexane). Generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution into a volumetric flask. Analyze this diluted sample by GC-FID and determine its concentration from the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Anticipated Results and Data Presentation

The experimental data should be compiled into a clear, comparative table. The following table presents a hypothetical but chemically reasoned solubility profile for 5-(2-Bromoethyl)undecane, which researchers can use as a template for their own findings.

| Solvent | Solvent Type | Dielectric Constant (ε at 25°C)[7][15][16] | Predicted Solubility at 25°C (g/L) |

| n-Hexane | Non-polar | 1.9[16] | > 500 (Fully Miscible) |

| Toluene | Non-polar | 2.4 | > 500 (Fully Miscible) |

| Dichloromethane (DCM) | Polar Aprotic | 9.1[7] | 300 - 500 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5[7] | 250 - 450 |

| Ethyl Acetate | Polar Aprotic | 6.0[16] | 150 - 300 |

| Acetone | Polar Aprotic | 21.0[15] | 100 - 200 |

| Acetonitrile | Polar Aprotic | 37.5[7] | 20 - 50 |

| Ethanol | Polar Protic | 24.3[7] | 5 - 15 |

| Methanol | Polar Protic | 32.6[7] | < 5 |

| Water | Polar Protic | 78.5[7] | < 0.1 (Essentially Insoluble) |

Discussion and Practical Implications

The solubility profile of 5-(2-Bromoethyl)undecane directly informs its practical application in a research and development setting.

-

Reaction Solvent Selection: For reactions involving non-polar reagents, hexane or toluene are ideal solvents, ensuring high reactant concentration and homogeneity. For reactions requiring a slightly more polar medium, perhaps to dissolve a polar co-reactant, DCM or THF would be suitable choices.

-

Purification Strategies:

-

Chromatography: The high solubility in non-polar solvents and lower solubility in moderately polar ones makes this compound well-suited for normal-phase silica gel chromatography. A mobile phase starting with pure hexane, gradually enriched with a more polar solvent like ethyl acetate, would effectively separate it from more polar impurities.

-

Crystallization/Precipitation: The very low solubility in polar protic solvents like methanol suggests they can be used as anti-solvents. A potential purification strategy involves dissolving the crude product in a minimal amount of a good solvent (e.g., DCM or hexane) and then slowly adding cold methanol to induce precipitation or crystallization of the pure compound.

-

-

Extraction Workflows: In an aqueous workup, 5-(2-Bromoethyl)undecane will partition almost exclusively into a non-polar organic extraction solvent such as diethyl ether, ethyl acetate, or hexane.

Conclusion

References

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. [Link]

-

Faculty of Science. (2024). Solubility test for Organic Compounds. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemguide. (n.d.). An introduction to halogenoalkanes (haloalkanes). [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]

-

McMaster University. (2023). Solubility of Organic Compounds. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Wikipedia. (2024). Hansen solubility parameter. [Link]

-

Doc Brown's Chemistry. (n.d.). Bromoethane solubility. [Link]

-

Stenutz. (n.d.). Hansen solubility parameters. [Link]

-

Hansen Solubility Parameters. (n.d.). HSP Basics. [Link]

-

Chemistry LibreTexts. (2022). 1.2.8: Properties of Alkanes. [Link]

-

ACS Omega. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

-

Unacademy. (n.d.). Solubility of Alkanes. [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

Unacademy. (n.d.). Halogenation of Alkanes. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Alkanes. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. All about Solubility of Alkanes [unacademy.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen solubility parameters [stenutz.eu]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 16. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Bromoethyl)undecane

Abstract

This technical guide provides a comprehensive analysis of the boiling point and density of the saturated alkyl halide, 5-(2-Bromoethyl)undecane (CAS No. 467459-21-8). In the absence of direct experimental data for this specific branched isomer, this document outlines a robust estimation of these critical physicochemical properties. The estimation is grounded in a thorough examination of the experimentally determined values for its linear isomer, 1-bromotridecane, and an analysis of established structure-property relationships within homologous series of bromoalkanes. Furthermore, this guide delves into the theoretical underpinnings of these properties, discussing the influence of molecular structure on intermolecular forces. Methodologies for experimental determination and an overview of computational prediction techniques, such as Quantitative Structure-Property Relationship (QSPR) models, are also presented to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Characterizing Branched Long-Chain Alkyl Halides

5-(2-Bromoethyl)undecane is a long-chain saturated alkyl halide. Such molecules, while seemingly simple in their elemental composition, present unique challenges in the comprehensive characterization of their physical properties. The precise arrangement of atoms, particularly the degree and position of branching, significantly influences the intermolecular forces, which in turn dictate macroscopic properties like boiling point and density.

Direct experimental measurement of these properties for every conceivable isomer is often impractical due to the sheer number of possibilities and the synthetic challenges in isolating pure samples of each. Consequently, a great deal of reliance is placed on the principles of physical organic chemistry and computational modeling to predict the behavior of less common isomers based on the known properties of their more readily available counterparts.

This guide will systematically address the boiling point and density of 5-(2-Bromoethyl)undecane by:

-

Establishing a baseline using the experimentally verified data of its linear isomer, 1-bromotridecane.

-

Applying established principles of structure-property relationships to predict the deviation in properties due to branching.

-

Providing a framework for the experimental and computational determination of these properties.

Estimated Physicochemical Properties of 5-(2-Bromoethyl)undecane

The following table summarizes the estimated and known properties of 5-(2-Bromoethyl)undecane and its linear isomer, 1-bromotridecane.

| Property | 5-(2-Bromoethyl)undecane (Estimated) | 1-Bromotridecane (Experimental) |

| Molecular Formula | C₁₃H₂₇Br | C₁₃H₂₇Br |

| Molecular Weight | 263.26 g/mol | 263.26 g/mol |

| Boiling Point | Slightly lower than 1-bromotridecane | 148-150 °C at 10 mmHg[1] |

| Density | Slightly lower than 1-bromotridecane | 1.03 g/mL at 25 °C[1] |

In-Depth Analysis of Boiling Point

The boiling point of a substance is a direct measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For nonpolar or weakly polar molecules like bromoalkanes, the predominant intermolecular forces are London dispersion forces.

The Influence of Molecular Structure on Boiling Point

The strength of London dispersion forces is primarily influenced by two factors:

-

Molecular Size (Surface Area): Larger molecules with more electrons exhibit stronger dispersion forces. This is evident in the increasing boiling points of homologous series of 1-bromoalkanes.

-

Molecular Shape (Branching): Among isomers, a more linear or "unbranched" structure allows for greater surface area contact between molecules, leading to stronger dispersion forces and a higher boiling point. Conversely, increased branching leads to a more compact, spherical shape, reducing the effective surface area for intermolecular interactions and thus lowering the boiling point.[2][3]

Estimation of the Boiling Point of 5-(2-Bromoethyl)undecane

Given the established principle that branching lowers the boiling point among isomers, we can confidently predict that the boiling point of 5-(2-Bromoethyl)undecane will be slightly lower than that of its linear isomer, 1-bromotridecane. The latter has a documented boiling point of 148-150 °C at a reduced pressure of 10 mmHg.[1] While the exact magnitude of this decrease is difficult to quantify without experimental data or specific computational modeling, the qualitative relationship is a fundamental concept in organic chemistry.

The following diagram illustrates the relationship between molecular structure and boiling point for the isomers of C₁₃H₂₇Br.

Caption: Effect of branching on the boiling point of C₁₃H₂₇Br isomers.

Experimental Determination of Boiling Point

Should a precise experimental value be required, the boiling point of 5-(2-Bromoethyl)undecane can be determined using standard laboratory techniques. Given its relatively high molecular weight, distillation under reduced pressure (vacuum distillation) is the preferred method to prevent decomposition at elevated temperatures.

Protocol for Vacuum Distillation:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

-

Sample Preparation: Place a pure sample of 5-(2-Bromoethyl)undecane in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Evacuation: Gradually reduce the pressure within the apparatus to the desired level (e.g., 10 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

-

Pressure Correction: If necessary, the observed boiling point can be corrected to normal atmospheric pressure using a nomograph or the Clausius-Clapeyron equation, although for comparative purposes, reporting the boiling point at a specific reduced pressure is standard practice.

In-Depth Analysis of Density

The density of a substance is a measure of its mass per unit volume. For liquids, density is influenced by both the mass of the individual molecules and how closely they can pack together.

The Influence of Molecular Structure on Density

Similar to boiling point, the density of isomeric alkanes and their derivatives is affected by branching. Generally, increased branching leads to a less efficient packing of molecules in the liquid state, resulting in a lower density. The more compact, spherical shape of branched isomers prevents them from achieving the same close packing as their linear counterparts.

Estimation of the Density of 5-(2-Bromoethyl)undecane

Based on this principle, it is predicted that the density of 5-(2-Bromoethyl)undecane will be slightly lower than that of 1-bromotridecane. The experimentally determined density of 1-bromotridecane is 1.03 g/mL at 25 °C.[1]

Experimental Determination of Density

The density of a liquid sample of 5-(2-Bromoethyl)undecane can be accurately measured using several standard methods:

-

Pycnometry: A pycnometer is a flask with a precisely known volume. By measuring the mass of the empty pycnometer, the mass of the pycnometer filled with the sample, and the mass of the pycnometer filled with a reference substance of known density (e.g., deionized water), the density of the sample can be calculated with high precision.

-

Hydrometry: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the surface of the liquid meets the stem of the hydrometer. This method is quicker but generally less precise than pycnometry.

-

Oscillating U-tube Densitometry: This modern technique measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample. The change in frequency is directly related to the density of the sample. This method is rapid, requires a small sample volume, and offers high accuracy.

Computational Approaches to Property Prediction

In the absence of experimental data, computational methods provide a powerful tool for estimating the physicochemical properties of molecules.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical equations that correlate the chemical structure of a molecule with its physical or biological properties.[4][5] These models are developed by analyzing a large dataset of compounds with known properties and identifying molecular descriptors that are statistically significant in predicting those properties.

For the prediction of boiling point and density of halogenated hydrocarbons, relevant molecular descriptors often include:

-

Topological indices: Numerical values that describe the connectivity of atoms in a molecule.

-

Constitutional descriptors: Simple counts of atoms, bonds, and molecular weight.

-

Quantum chemical descriptors: Properties derived from quantum mechanical calculations, such as molecular orbital energies and charge distributions.

Once a robust QSPR model is established, it can be used to predict the properties of new or uncharacterized molecules like 5-(2-Bromoethyl)undecane with a reasonable degree of accuracy.[6][7]

The following diagram illustrates the general workflow for developing and applying a QSPR model.

Caption: Workflow for QSPR-based property prediction.

Conclusion

References

-

Filo. (2026, January 6). Study the graph showing the boiling points of bromoalkanes and identify t.. Retrieved from [Link]

-

NCERT. Haloalkanes and Haloarenes. Retrieved from [Link]

-

Walsh Medical Media. Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Retrieved from [Link]

-

National Institute of Standards and Technology. Tridecane, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromotridecane. PubChem. Retrieved from [Link]

-

Asian Journal of Chemistry. Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2006, September 24). Density and Viscosity of 1-Bromoalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 16). Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

-

PMC. A new model for predicting boiling points of alkanes. Retrieved from [Link]

-

ResearchGate. (2018, August 6). Boiling point models of alkanes. Retrieved from [Link]

-

Wikipedia. 1-Bromododecane. Retrieved from [Link]

-

National Institute of Standards and Technology. Tridecane, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. Chemical Properties of Tridecane, 1-bromo- (CAS 765-09-3). Retrieved from [Link]

-

Semantic Scholar. Table 1 from Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromodecane. PubChem. Retrieved from [Link]

-

ResearchGate. (2018, August 5). QSPR estimation models of normal boiling point and relative liquid density of pure hydrocarbons using MLR and MLP-ANN methods. Retrieved from [Link]

-

ResearchGate. (2018, August 5). Quantitative Structure−Property Relationship (QSPR) Models for Boiling Points, Specific Gravities, and Refraction Indices of Hydrocarbons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromooctane. PubChem. Retrieved from [Link]

-

YouTube. (2019, December 9). Compare Boiling Point of Isomers. Retrieved from [Link]

Sources

- 1. 1-溴十三烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Study the graph showing the boiling points of bromoalkanes and identify t.. [askfilo.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Linear vs. Branched Alkyl Bromides in Drug Discovery

Executive Summary: The Topological Imperative

In drug development, the choice between a linear (

While linear alkyl bromides offer superior electrophilicity for scaffold building (via

This guide analyzes the physicochemical and mechanistic divergences between these two classes, providing validated protocols for their synthesis and application.

Physicochemical Determinants

The behavior of alkyl bromides is governed by the interplay of steric bulk and Van der Waals surface contact.

Boiling Point and Density Trends

Linear chains maximize surface area, enhancing London dispersion forces. Branching induces a "spherical" morphology, reducing surface contact and lowering boiling points.[1] This volatility difference is critical during purification; branched bromides are often lost during rotary evaporation if vacuum pressure is not carefully modulated.

Table 1: Comparative Properties of C4-Alkyl Bromide Isomers

| Isomer | Structure | Type | Boiling Point (°C) | Density (g/mL) | Steric Profile |

| 1-Bromobutane | Linear ( | 101.4 | 1.27 | Minimal (Open) | |

| 2-Bromobutane | Branched ( | 91.2 | 1.26 | Moderate | |

| 1-Bromo-2-methylpropane | Branched ( | 91.0 | 1.26 | ||

| tert-Butyl bromide | Branched ( | 73.3 | 1.22 | High (Congested) |

Data derived from standard physicochemical databases [1].

Mechanistic Divergence: Reactivity Profiles

The core distinction lies in the transition state energy. Linear bromides possess an accessible

The "Beta-Branching" Effect

Even primary bromides with branching at the

Visualization: Reactivity Decision Tree

The following diagram illustrates the kinetic pathway selection based on alkyl chain topology.

Figure 1: Decision matrix for alkyl bromide reactivity. Note that branched substrates predominantly shunt toward elimination (E2) with basic nucleophiles, whereas linear substrates favor substitution (SN2).

Synthetic Protocols

As a scientist, you must select the protocol that minimizes rearrangement. Acid-mediated routes (HBr) are acceptable for linear chains but disastrous for branched chains due to hydride shifts (e.g., neopentyl rearrangement).

Protocol A: Synthesis of Linear Alkyl Bromides (Appel Reaction)

Best for: Primary alcohols to bromides with high fidelity.

Mechanism: Activation of alcohol by phosphonium salt followed by

Materials:

-

Primary Alcohol (1.0 equiv)

-

Carbon Tetrabromide (

, 1.1 equiv) -

Triphenylphosphine (

, 1.1 equiv) -

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Setup: Charge a flame-dried round-bottom flask with the alcohol and

in DCM under -

Addition: Add

portion-wise over 20 minutes. Rationale: Exothermic reaction; controlling temperature prevents side-product formation. -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC.

-

Workup: Add pentane to precipitate triphenylphosphine oxide (

). Filter through a silica plug. -

Purification: Concentrate filtrate (carefully, check BP) and distill.

Protocol B: Synthesis of Branched Alkyl Bromides (PBr3 Method)

Best for: Secondary alcohols where carbocation rearrangement must be minimized.

Note: Tertiary alcohols should generally be converted via HBr gas in ether to facilitate

Materials:

-

Secondary Alcohol (1.0 equiv)

-

Phosphorus Tribromide (

, 0.35 equiv) -

Catalytic Pyridine (prevents acid buildup)

Step-by-Step Workflow:

-

Setup: Cool alcohol (neat or in minimal

) to -10°C. -

Addition: Add

dropwise. Rationale: The reaction produces HBr in situ; keeping it cold prevents elimination to the alkene. -

Quench: Pour onto crushed ice.

-

Extraction: Extract with hexanes. Wash organic layer with

(neutralize acid) and Brine. -

Validation: Check NMR for alkene peaks (elimination byproducts).

Application in Drug Development: Metabolic Stability[4][5][6][7]

In Medicinal Chemistry, the transition from a linear to a branched alkyl group is a classic "bioisostere" strategy to improve pharmacokinetic (PK) profiles [2].

The Metabolic Blockade

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly oxidize terminal methyl groups (

-

Linear (

-butyl): Rapid oxidation -

Branched (

-butyl): No

Visualization: Metabolic Fate

The following diagram contrasts the metabolic stability of linear vs. branched motifs.

Figure 2: Metabolic fate comparison. Branching prevents the formation of polar metabolites, retaining the drug in circulation longer.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for 2-Bromobutane and 1-Bromobutane. Retrieved from [Link]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition. Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Appel Reaction Mechanism and Protocols. Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Reference Text).

Sources

A Senior Application Scientist's Guide to Hydrophobic Swallow-Tail Substituents in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, overcoming challenges such as poor metabolic stability, low aqueous solubility, and suboptimal permeability is paramount.[1][2][3] The strategic incorporation of specific molecular motifs can profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[4] Among the most effective strategies is the introduction of hydrophobic "swallow-tail" substituents, typified by gem-dialkyl groups like tert-butyl or isopropyl moieties. This guide provides an in-depth technical analysis of the core principles, synthesis, and application of these substituents. We will explore the physicochemical rationale behind their efficacy, present detailed experimental protocols for their evaluation, and showcase case studies that validate their role in optimizing pharmaceutical compounds.

Introduction: The Strategic Value of Three-Dimensionality

The journey from a potent "hit" compound to a viable drug candidate is often fraught with pharmacokinetic hurdles. A primary challenge is rapid metabolism, frequently mediated by Cytochrome P450 (CYP) enzymes in the liver, which can lead to low bioavailability and short half-life.[5][6][7] Another significant obstacle is the high crystal lattice energy of planar, rigid molecules, which results in poor aqueous solubility and consequently, poor absorption.[1][8]

Hydrophobic swallow-tail substituents are a powerful tool in the medicinal chemist's arsenal to mitigate these issues. These bulky, non-planar alkyl groups, most notably the gem-dialkyl or tert-butyl group, introduce significant three-dimensional (3D) character to a molecule. This added bulk serves two primary purposes:

-

Steric Shielding: The substituents act as a physical barrier, sterically hindering the approach of metabolic enzymes to nearby susceptible functional groups (e.g., amides, ethers, aromatic rings).[9][10] This "stealthing" effect can dramatically decrease the rate of metabolic degradation.[11]

-

Disruption of Crystal Packing: The non-planar, tetrahedral geometry of these groups disrupts efficient π-π stacking and intermolecular packing in the solid state. This reduction in crystal lattice energy often leads to a significant improvement in aqueous solubility.[2]

This guide will deconstruct the science behind this strategy, providing researchers with the foundational knowledge and practical methodologies to effectively deploy swallow-tail substituents in their drug design programs.

The Physicochemical Rationale: Causality and Mechanistic Insights

The efficacy of swallow-tail groups is rooted in fundamental principles of physical organic chemistry. Their impact on a molecule's conformation and intermolecular interactions is profound and predictable.

Steric Hindrance and Metabolic Stability

Metabolic enzymes, particularly CYPs, have well-defined active sites. The introduction of a bulky group, such as a tert-butyl moiety, adjacent to a metabolically labile site can prevent the substrate from docking effectively within the enzyme's active site.[11] This steric clash increases the energy barrier for the metabolic reaction, thereby slowing down the rate of clearance. For instance, a vulnerable aromatic ring can be shielded from hydroxylation, or an amide bond can be protected from hydrolysis. The gem-dialkyl effect, where two alkyl groups are attached to the same carbon, is particularly effective at creating a robust steric shield.[12]

Conformational Control and Solubility

The Thorpe-Ingold effect, or gem-dialkyl effect, describes how geminal substitution can favor ring-closing reactions by altering bond angles. In a broader sense, these groups influence the overall molecular conformation. A tert-butyl group, with its large rotational barrier, can lock a molecule into a specific, often more 3D-oriented, conformation.[13] This enforced non-planarity is critical for disrupting the crystal lattice. Planar molecules tend to pack very efficiently, leading to strong intermolecular forces that must be overcome for dissolution. By introducing a swallow-tail group, chemists can break this planarity, weaken the crystal packing, and thereby enhance aqueous solubility.[2][14]

The following diagram illustrates the logical relationship between the challenges in drug development and the solutions provided by swallow-tail substituents.

Caption: Logical flow from problem to solution using swallow-tail substituents.

Synthetic Strategies and Methodologies

The introduction of swallow-tail groups, particularly gem-dialkyl motifs, onto aromatic or heterocyclic scaffolds is a common requirement in medicinal chemistry.

Synthesis of gem-Diiodoalkanes for Cyclopropanation

A versatile method for creating cyclopropane rings, which can act as bioisosteres for gem-dialkyl groups, involves the use of gem-diiodoalkanes.[11][15][16][17] An improved procedure involves the alkylation of diiodomethane.[18]

Protocol: Synthesis of Functionalized gem-Diiodoalkanes [18]

-

Reagent Preparation: Prepare a solution of sodium hexamethyldisilazide (NaHMDS, 2.5 mmol) in a 1:1 mixture of anhydrous THF (4 mL) and diethyl ether (4 mL).

-

Anion Formation: Cool the NaHMDS solution to -78 °C using a dry ice/acetone bath. To this, add a solution of diiodomethane (CH₂I₂, 2.5 mmol) in THF (0.6 mL) dropwise. Stir the mixture at -78 °C for 20-30 minutes to form the NaCHI₂ anion.

-

Alkylation: Add a solution of the desired alkyl iodide substrate (0.5 mmol) in THF (1 mL) dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: Allow the reaction mixture to warm slowly to room temperature over 16 hours in the dark. Complete conversion of the starting material is crucial as the product is often inseparable from the starting iodide via flash chromatography.

-

Workup: Quench the reaction by adding water (70 mL). Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude gem-diiodoalkane product, which can be used in subsequent cyclopropanation reactions.

Introduction of tert-Butyl Groups

The tert-butyl group is often introduced using Friedel-Crafts alkylation with tert-butyl chloride or isobutylene, catalyzed by a Lewis acid like AlCl₃. For more sensitive substrates, di-tert-butyl dicarbonate (Boc anhydride) can be used as a source for the tert-butyl cation under acidic conditions.[19]

Case Studies: Validating the Swallow-Tail Strategy

The true measure of a drug design strategy lies in its successful application. The use of bulky hydrophobic groups has proven effective in numerous drug development programs.

Case Study 1: Enhancing Metabolic Stability of an IRAK4 Inhibitor

In the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in immunology, early lead compounds suffered from high metabolic clearance.[20] Metabolite identification studies revealed that oxidation of a cyclobutyl group was a primary metabolic pathway.

The Solution: By modifying the metabolically vulnerable position to incorporate a tertiary alcohol and a methyl group, a metabolically robust clinical candidate was developed.[20]

| Compound | R Group | IRAK4 IC₅₀ (nM) | In Vitro Clearance (µL/min/mg) |

| Lead Compound | -Cyclobutyl | 15 | 120 |

| BAY1830839 | -C(OH)(CH₃)-cyclobutyl | 3 | < 5 |

Data is illustrative and based on trends reported in literature.[20]

The addition of the methyl group created a swallow-tail-like tertiary alcohol motif that sterically shielded the position from oxidation, dramatically reducing clearance while maintaining high potency.

Case Study 2: Improving Solubility and Permeability of an Antibacterial Agent

In a search for novel small-molecule inhibitors of bacterial peptidoglycan glycosyltransferase (PGT), an initial isatin-based hit showed poor activity, partly due to low membrane permeability.[21]

The Solution: A systematic study demonstrated that adding hydrophobic substituents to the isatin core significantly improved both enzymatic inhibition and antibacterial activity.[21] The improved activity was attributed to better partitioning into the hydrophobic bacterial membrane, where the target enzyme resides.[21]

| Compound | Substituent | PGT IC₅₀ (µM) | MIC vs. S. aureus (µg/mL) | cLogP |

| Isatin Core | -H | >100 | >128 | 1.1 |

| Derivative 5m | -CH₂(CH₂)₅CH₃ | 8.5 | 6 | 3.8 |

Data adapted from published studies.[21]

This demonstrates that while the term "hydrophobic" can sometimes be associated with poor solubility, in the context of membrane-associated targets, increasing lipophilicity with alkyl groups can be a highly effective strategy to enhance target engagement and cellular activity.[22]

Experimental Evaluation: A Self-Validating Workflow

A robust evaluation of compounds bearing swallow-tail substituents requires a suite of standardized in vitro ADME assays.[4][7][23] This workflow allows for the direct comparison of a parent compound with its swallow-tail analogue, providing a clear, quantitative measure of the substituent's impact.

The following diagram outlines a typical experimental workflow.

Caption: Experimental workflow for evaluating swallow-tail analogues.

Protocol: In Vitro Liver Microsomal Stability Assay[5][6][7]

This assay measures the intrinsic clearance of a compound by Phase I enzymes, primarily CYPs.[5]

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

-

Prepare a 10 mM stock solution of the test compound in DMSO. Create a 100x working solution (e.g., 100 µM for a 1 µM final concentration) in buffer.

-

Prepare a 10 mM stock solution of NADPH (cofactor) in buffer.

-

-

Incubation:

-

In a 96-well plate, add 98 µL of the diluted HLM suspension to each well.

-

Add 1 µL of the 100x test compound working solution to the wells.

-

Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding 1 µL of the 10 mM NADPH stock solution to each well (final concentration 1 mM). This is the T=0 time point for quenching.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot (e.g., 25 µL) from the reaction wells.

-

Quench the reaction by adding the aliquot to a separate plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound like terfenadine).[20]

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

-

Conclusion and Future Outlook

The incorporation of hydrophobic swallow-tail substituents is a validated and powerful strategy in medicinal chemistry for overcoming fundamental ADME barriers. By providing steric shielding and disrupting crystal packing, these motifs can simultaneously enhance metabolic stability and aqueous solubility, two properties that are often in opposition. The principles are well-understood, the synthetic methods are accessible, and the benefits are quantifiable through standard in vitro assays.

As drug discovery moves towards more complex and challenging targets, the ability to fine-tune the physicochemical properties of molecules with precision will become even more critical. The swallow-tail strategy is more than just adding bulk; it is a nuanced approach to controlling molecular shape, conformation, and intermolecular interactions. Future work may involve exploring bioisosteres of the classic gem-dialkyl group, such as spirocycles or oxetanes, which can impart similar steric properties with different polarity and lipophilicity profiles.[11][24] Ultimately, the judicious use of these three-dimensional substituents will continue to be a cornerstone of rational drug design, enabling the progression of potent compounds into effective medicines.

References

-

Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

-

Creative Bioarray. In Vitro Metabolic Stability. [Link]

-

Alera Labs. (2019, May 9). In Vitro ADME Assays. [Link]

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

-

Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

-

Clemenceau, A., et al. (2020). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation. Journal of the American Chemical Society, 142(36), 15355-15361. [Link]

-

Izzotti, A. R., & Gleason, J. L. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. [Link]

-

ResearchGate. (2020, August). Direct Synthesis of Cyclopropanes from gem -Dialkyl Groups through Double C–H Activation | Request PDF. [Link]

-

RSC Publishing. (2024, November 6). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

NIH. (n.d.). Stealth Properties to Improve Therapeutic Efficacy of Drug Nanocarriers. PMC. [Link]

-

Clemenceau, A., et al. (2020, September 9). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation. Journal of the American Chemical Society. [Link]

-

Izzotti, A. R., & Gleason, J. L. (n.d.). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]

-

Semantic Scholar. (1983, December 31). Steric Effects in Drug Design. [Link]

-

ResearchGate. (n.d.). The conformation of a tert-butyl group ortho to another substituent, R,... [Link]

-

PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

-

ACS Publications. (n.d.). Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations. The Journal of Organic Chemistry. [Link]

-

RSC Publishing. (2024, October 3). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. [Link]

-

ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. [Link]

-

RSC Publishing. (2024, July 1). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

-

PubMed. (2024, January 26). Steric stabilization of bioactive nanoparticles using elastin-like polypeptides. [Link]

-

NIH. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. [Link]

-

PubMed. (2024, July 8). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

-

Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Di-tert-butyl Dicarbonate in Pharmaceutical Synthesis. [Link]

-

PubMed. (n.d.). Tandem multicomponent reactions toward the design and synthesis of novel antibacterial and cytotoxic motifs. [Link]

-

NIH. (2021, October 27). Heavy Atom Detergent/Lipid Combined X-ray Crystallography for Elucidating the Structure-Function Relationships of Membrane Proteins. PMC. [Link]

-

Journal of the Chemical Society (Resumed). (n.d.). CII.—The effect of gem-dialkyl groups on the formation and stability of the anhydrides of dicarboxylic acids. [Link]

-

NIH. (n.d.). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PMC. [Link]

-

PubMed. (2020, February 28). Hydrophobic substituents on isatin derivatives enhance their inhibition against bacterial peptidoglycan glycosyltransferase activity. [Link]

-

NIH. (2022, August 15). Steric Effects in the Deposition Mode and Drug-Delivering Efficiency of Nanocapsule-Based Multilayer Films. PMC. [Link]

-

Drug Design Org. (n.d.). Case Studies in Analog Design. [Link]

-

ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Link]

-

GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

-

Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]

-

Hypha Discovery. (n.d.). Small but mighty: the impact of tertiary alcohols in drug design. [Link]

-

YouTube. (2026, February 2). Metabolism-Driven Drug Design: Metabolite Profiling in Medicinal Chemistry. [Link]

-

NIH. (2022, May 25). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC. [Link]

-

MDPI. (n.d.). Nuclear Receptor-Targeted Therapies: Reprogramming Metabolism with TRβ, ERRα, and LXR Modulators. [Link]

-

Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs. (2018, March 2). Methods in Enzymology. [Link]

-

PubMed. (1996, November 1). Role of hydrophobic substituents in the interaction of opioid Tyr-Tic dipeptide analogs with dodecylphosphocholine micelles. Molecular partitioning in model membrane systems. [Link]

-

ResearchGate. (n.d.). Takayuki Kawaguchi's research works. [Link]

-

YouTube. (2020, June 9). 01 Crystallization | Lecture Series "Basics of Macromolecular Crystallography". [Link]

-

arXiv. (2023, March 30). Utilizing Reinforcement Learning for de novo Drug Design. [Link]

-

PubMed. (2022, December 12). Design, synthesis, and biological evaluation of novel glutaminase 1 allosteric inhibitors with an alkane chain tail group. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. longdom.org [longdom.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 8. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stealth Properties to Improve Therapeutic Efficacy of Drug Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 12. CII.—The effect of gem-dialkyl groups on the formation and stability of the anhydrides of dicarboxylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. nbinno.com [nbinno.com]

- 20. hyphadiscovery.com [hyphadiscovery.com]

- 21. Hydrophobic substituents on isatin derivatives enhance their inhibition against bacterial peptidoglycan glycosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. criver.com [criver.com]

- 24. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

An In-depth Technical Guide to 5-(2-Bromoethyl)undecane for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(2-bromoethyl)undecane (CAS No. 467459-21-8), a lipophilic alkyl halide with potential applications in organic synthesis and drug discovery. Given the limited specific literature on this compound, this document leverages established principles of alkyl halide chemistry to offer valuable insights for researchers, scientists, and professionals in drug development. We will explore its synthesis, physicochemical properties, key reactions, and potential applications, supplemented with detailed experimental protocols and sourcing information.

Introduction to 5-(2-Bromoethyl)undecane

5-(2-Bromoethyl)undecane is a long-chain alkyl bromide characterized by a C13 branched hydrocarbon backbone. Its structure, featuring a primary bromoethyl group, makes it a valuable intermediate for introducing a lipophilic undecyl moiety onto various molecular scaffolds. The presence of the bromine atom provides a reactive handle for nucleophilic substitution and other transformations, enabling the construction of more complex molecules. The significant lipophilicity of the undecane chain can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of parent compounds, a crucial aspect in drug design, particularly for molecules that fall "beyond the rule of 5" (bRo5) where properties like solubility and permeability are critical challenges.

Physicochemical Properties and Sourcing

A clear understanding of the physical and chemical characteristics of 5-(2-bromoethyl)undecane is essential for its effective use in research and development.

Table 1: Physicochemical Properties of 5-(2-Bromoethyl)undecane

| Property | Value | Source |

| CAS Number | 467459-21-8 | [1][2] |

| Molecular Formula | C₁₃H₂₇Br | [1][2] |

| Molecular Weight | 263.26 g/mol | [2] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | Store in a tightly closed container, in a cool and dry place. Recommended storage at 2-8°C. | [1][2] |

| InChI Key | CEPAGHOPRBKPJY-UHFFFAOYSA-N | [1][2] |

Suppliers and Pricing

Several chemical suppliers offer 5-(2-bromoethyl)undecane. The following table provides a summary of known vendors and indicative pricing. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

Table 2: Sourcing Information for 5-(2-Bromoethyl)undecane

| Supplier | Product Number/Link | Purity | Quantity | Price (USD) |

| Alfa Chemical | Link | 98% | 5g/10g/25g/50g/bulk | Request Quote |

| Sigma-Aldrich | 99% | Inquire | Sign In for Pricing | |

| Dana Bioscience | Not specified | 1g | $70.00 |

Synthesis of 5-(2-Bromoethyl)undecane

The precursor alcohol, 2-(undecan-5-yl)ethanol, can be synthesized through various established organometallic routes.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 5-(2-Bromoethyl)undecane from 2-(undecan-5-yl)ethanol using PBr₃.

Experimental Protocol: Synthesis of a Primary Alkyl Bromide from a Primary Alcohol using PBr₃

This generalized protocol can be adapted for the synthesis of 5-(2-bromoethyl)undecane from its corresponding alcohol.

Materials:

-

Primary alcohol (e.g., 2-(undecan-5-yl)ethanol)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous diethyl ether.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents per equivalent of alcohol) to the stirred solution via the dropping funnel. The addition should be done at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding cold water or crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and add more diethyl ether. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkyl bromide.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Key Synthetic Applications

The primary bromoethyl group in 5-(2-bromoethyl)undecane is susceptible to nucleophilic substitution, making it a versatile building block for introducing the C₁₃H₂₇- moiety.

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[3] 5-(2-Bromoethyl)undecane is an excellent substrate for this reaction.

Caption: Williamson ether synthesis using 5-(2-Bromoethyl)undecane.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Alkoxide Formation: In a suitable flask under an inert atmosphere, dissolve the desired alcohol (R-OH) in an appropriate anhydrous solvent (e.g., THF, DMF). Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0°C to generate the alkoxide.

-

Alkylation: To the freshly prepared alkoxide solution, add 5-(2-bromoethyl)undecane (1.0-1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the resulting ether by column chromatography or distillation.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a method for the synthesis of primary amines, avoiding the overalkylation that can occur with direct amination.[4] This involves the N-alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis.

Caption: Gabriel synthesis of a primary amine using 5-(2-Bromoethyl)undecane.

Experimental Protocol: General Procedure for Gabriel Synthesis

-

N-Alkylation: Dissolve potassium phthalimide in a polar aprotic solvent like DMF. Add 5-(2-bromoethyl)undecane and heat the mixture (typically 80-100°C) until the alkylation is complete (monitored by TLC).

-

Work-up and Isolation of Intermediate: Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide. Filter the solid, wash with water, and dry.

-

Deprotection (Hydrazinolysis): Suspend the N-alkylated phthalimide in ethanol or a similar solvent. Add hydrazine hydrate and reflux the mixture. A precipitate of phthalhydrazide will form.

-

Isolation of the Primary Amine: After cooling, acidify the mixture with HCl to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt. Filter off the solid. The filtrate containing the amine salt can be basified and the free amine extracted with an organic solvent.

Predicted Spectroscopic Data

For researchers to verify the identity and purity of 5-(2-bromoethyl)undecane, understanding its expected spectroscopic signature is crucial. While experimental spectra are not widely published, we can predict the key features based on its structure.

¹H NMR (Proton NMR):

-

~3.4 ppm (triplet, 2H): Protons on the carbon directly attached to the bromine (-CH₂-Br).

-

~1.8-2.0 ppm (multiplet, 2H): Protons on the carbon adjacent to the bromo-substituted carbon (-CH₂-CH₂-Br).

-

~1.2-1.5 ppm (multiplet): A complex multiplet corresponding to the numerous methylene protons in the undecane chain.

-

~0.9 ppm (triplet): Protons of the terminal methyl groups of the undecane chain.

¹³C NMR (Carbon NMR):

-

~33-35 ppm: Carbon directly bonded to bromine (C-Br).

-

~30-32 ppm: Carbon adjacent to the C-Br carbon.

-

A series of peaks between ~14-40 ppm: Corresponding to the various carbons in the undecane chain.

-

~14 ppm: Terminal methyl carbons.

IR (Infrared) Spectroscopy:

-

2950-2850 cm⁻¹: Strong C-H stretching vibrations of the alkyl groups.

-

1465 cm⁻¹ and 1375 cm⁻¹: C-H bending vibrations.

-

~650 cm⁻¹: C-Br stretching vibration.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A pair of peaks of roughly equal intensity at m/z 262 and 264, corresponding to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Expect fragmentation patterns typical of long-chain alkanes, with loss of alkyl fragments (e.g., M-29, M-43, M-57). A prominent peak corresponding to the loss of Br (M-79/81) and HBr (M-80/82) would also be expected.

Conclusion

5-(2-Bromoethyl)undecane is a valuable, albeit not extensively documented, building block for organic synthesis. Its primary alkyl bromide functionality allows for reliable Sₙ2 reactions, enabling the introduction of a large, lipophilic C₁₃-alkyl group into a variety of molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, and detailed protocols for its key applications in Williamson ether and Gabriel syntheses. The predicted spectroscopic data serves as a useful reference for characterization. For researchers in drug development, the ability to strategically incorporate such a lipophilic moiety can be a powerful tool for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.

References

-

Alfa Chemical. 5-(2-bromoethyl)undecane. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 5-(2-Bromoethyl)undecane from 2-Butyl-1-octanol

Abstract

This document provides a comprehensive guide for the synthesis of 5-(2-Bromoethyl)undecane from the primary alcohol, 2-butyl-1-octanol. Two robust and widely applicable protocols are detailed: bromination using phosphorus tribromide (PBr₃) and the Appel reaction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocols include detailed step-by-step procedures, mechanistic insights, safety precautions, purification methods, and characterization techniques.

Introduction

Alkyl halides are crucial intermediates in organic synthesis, serving as precursors for a vast array of functional group transformations. The conversion of alcohols to alkyl bromides is a fundamental reaction in this context. 5-(2-Bromoethyl)undecane is a valuable building block in the synthesis of more complex molecules, potentially for applications in materials science and pharmaceuticals. This application note details two reliable methods for its synthesis from the readily available precursor, 2-butyl-1-octanol. The choice between the two presented methods will depend on factors such as reagent availability, desired purity, and scale of the reaction.

Reaction Overview

The conversion of a primary alcohol, such as 2-butyl-1-octanol, to the corresponding alkyl bromide, 5-(2-Bromoethyl)undecane, involves the substitution of the hydroxyl (-OH) group with a bromine atom. The hydroxyl group is a poor leaving group, and therefore, both methods described herein rely on its in-situ activation to facilitate nucleophilic substitution by a bromide ion.

Chemical Equation:

This transformation is typically achieved via an Sₙ2 mechanism, which proceeds with an inversion of configuration at the reacting carbon center.[1][2][3] For a primary alcohol like 2-butyl-1-octanol, this stereochemical consideration is not a factor at the site of reaction. Both the phosphorus tribromide and Appel reaction methods are known to be effective for this type of transformation, generally providing good to excellent yields and avoiding carbocation rearrangements that can be problematic with other methods like using hydrobromic acid.[1][4]

Method 1: Bromination with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides.[1][2][3] The reaction is typically clean and high-yielding.

Mechanistic Insight

The reaction proceeds through the formation of a phosphite ester intermediate, which activates the hydroxyl group, turning it into a good leaving group. A bromide ion, generated in the initial step, then acts as a nucleophile and displaces the activated oxygen via an Sₙ2 pathway.[1][2] One mole of PBr₃ can react with three moles of the alcohol.[5]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| 2-Butyl-1-octanol | 186.34 | 0.835 | 10.0 | 1.86 g (2.23 mL) |

| Phosphorus Tribromide | 270.69 | 2.88 | 3.5 | 0.95 g (0.33 mL) |

| Dichloromethane (DCM) | 84.93 | 1.33 | - | 20 mL |

| Saturated NaHCO₃(aq) | - | - | - | 2 x 15 mL |

| Brine | - | - | - | 15 mL |

| Anhydrous Na₂SO₄ | 142.04 | - | - | q.s. |

Procedure:

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-butyl-1-octanol (1.86 g, 10.0 mmol) and dry dichloromethane (10 mL). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (0.95 g, 3.5 mmol) dissolved in dry dichloromethane (10 mL) to the stirred solution over 30 minutes. Maintain the temperature below 5 °C during the addition. The reaction is exothermic.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into 20 mL of ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-(2-bromoethyl)undecane.

Workflow Diagram

Caption: Workflow for the synthesis of 5-(2-Bromoethyl)undecane using PBr₃.

Method 2: The Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[6][7][8] This method is particularly useful for sensitive substrates.

Mechanistic Insight